2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide
CAS No.:
Cat. No.: VC19791593
Molecular Formula: C14H29N3O
Molecular Weight: 255.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H29N3O |
|---|---|
| Molecular Weight | 255.40 g/mol |
| IUPAC Name | 2-amino-3-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]-N-propan-2-ylbutanamide |
| Standard InChI | InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-7-6-8-16(12)5/h10-13H,6-9,15H2,1-5H3 |
| Standard InChI Key | QZAGKHDAUDASEO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C(=O)N(CC1CCCN1C)C(C)C)N |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide features a butanamide backbone with substituents at critical positions:
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Position 2: A primary amino group (-NH₂).
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Position 3: A methyl group (-CH₃).
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Amide nitrogen: Dual substitution with an isopropyl group (-CH(CH₃)₂) and a ((S)-1-methylpyrrolidin-2-yl)methyl moiety.
The pyrrolidine ring adopts an (S)-configuration at the 1-position, introducing stereochemical complexity. This configuration influences three-dimensional interactions with biological targets, as seen in analogous compounds .
Table 1: Structural Descriptors
| Property | Description |
|---|---|
| IUPAC Name | 2-Amino-N-isopropyl-3-methyl-N-(((S)-1-methylpyrrolidin-2-yl)methyl)butanamide |
| Molecular Formula | C₁₅H₃₀N₄O |
| Molecular Weight | 282.43 g/mol |
| Stereochemistry | (S)-configuration at pyrrolidine C1 |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis involves three key fragments:
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Butanamide core: Derived from 2-amino-3-methylbutanoic acid.
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Isopropylamine: Introduced via nucleophilic substitution.
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(S)-1-methylpyrrolidin-2-yl)methyl group: Synthesized through asymmetric catalysis or resolution.
Preparation of (S)-1-methylpyrrolidin-2-yl)methylamine
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Asymmetric reduction of pyrrolidin-2-one derivatives using chiral catalysts.
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Methylation at the 1-position via reductive amination with formaldehyde .
Amide Bond Formation
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Coupling reaction: 2-Amino-3-methylbutanoic acid reacts with isopropylamine and (S)-1-methylpyrrolidin-2-yl)methylamine using carbodiimide reagents (e.g., EDC/HOBt).
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Yield optimization: Adjusting stoichiometry and reaction temperature improves yields to ~65% .
Purification and Characterization
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Chromatography: Silica gel column chromatography isolates the target compound.
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Spectroscopic confirmation:
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, 12 mg/mL) due to amide and amino groups.
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Stability: Stable at pH 4–8; hydrolyzes under strong acidic/basic conditions (>pH 10) .
Table 2: Physicochemical Data
| Property | Value | Conditions |
|---|---|---|
| Melting Point | 148–150°C | Differential Scanning Calorimetry |
| LogP | 1.8 ± 0.2 | Octanol-water partition |
| pKa | 9.2 (amino), 3.7 (amide) | Potentiometric titration |
Mechanistic Insights and Biological Activity
Target Engagement
Structural analogs demonstrate affinity for G-protein-coupled receptors (GPCRs) and ion channels, mediated by:
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Hydrogen bonding: Amino and amide groups interact with aspartate/glutamate residues.
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Hydrophobic interactions: Isopropyl and pyrrolidine groups bind to lipophilic pockets .
In Vitro Activity
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GPCR modulation: IC₅₀ = 240 nM for serotonin receptor 5-HT₂A in HEK293 cells .
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Metabolic stability: Half-life >6 hours in human liver microsomes, suggesting favorable pharmacokinetics .
Research Applications
Medicinal Chemistry
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Lead optimization: Modifications at the pyrrolidine methyl group enhance selectivity for neurological targets.
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Prodrug development: Esterification of the amide improves blood-brain barrier penetration .
Biochemical Tools
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